Cas no 1695645-04-5 ((2,6-dichloropyridin-3-yl)methanesulfonyl chloride)

(2,6-Dichloropyridin-3-yl)methanesulfonyl chloride is a versatile sulfonylating reagent with applications in organic synthesis and pharmaceutical intermediates. Its key advantages include high reactivity due to the electron-withdrawing dichloropyridine moiety, which facilitates efficient sulfonylation of nucleophiles such as amines and alcohols. The compound’s stability under standard handling conditions ensures reliable performance in reactions. Its structural features make it particularly useful for introducing the methanesulfonyl group into complex molecules, enabling further functionalization. The dichloropyridine scaffold also offers potential for additional derivatization, enhancing its utility in medicinal chemistry and agrochemical research. Proper storage under anhydrous conditions is recommended to maintain its reactivity.
(2,6-dichloropyridin-3-yl)methanesulfonyl chloride structure
1695645-04-5 structure
商品名:(2,6-dichloropyridin-3-yl)methanesulfonyl chloride
CAS番号:1695645-04-5
MF:C6H4Cl3NO2S
メガワット:260.525457382202
MDL:MFCD31592953
CID:5245122
PubChem ID:106993421

(2,6-dichloropyridin-3-yl)methanesulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 3-Pyridinemethanesulfonyl chloride, 2,6-dichloro-
    • (2,6-dichloropyridin-3-yl)methanesulfonyl chloride
    • MDL: MFCD31592953
    • インチ: 1S/C6H4Cl3NO2S/c7-5-2-1-4(6(8)10-5)3-13(9,11)12/h1-2H,3H2
    • InChIKey: XIBDZSGKQDMAIO-UHFFFAOYSA-N
    • ほほえんだ: C1(Cl)=NC(Cl)=CC=C1CS(Cl)(=O)=O

(2,6-dichloropyridin-3-yl)methanesulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-292658-0.25g
(2,6-dichloropyridin-3-yl)methanesulfonyl chloride
1695645-04-5
0.25g
$774.0 2023-09-06
Enamine
EN300-292658-2.5g
(2,6-dichloropyridin-3-yl)methanesulfonyl chloride
1695645-04-5
2.5g
$1650.0 2023-09-06
Ambeed
A1087621-1g
(2,6-Dichloropyridin-3-yl)methanesulfonyl chloride
1695645-04-5 95%
1g
$827.0 2024-04-15
Enamine
EN300-292658-10g
(2,6-dichloropyridin-3-yl)methanesulfonyl chloride
1695645-04-5
10g
$3622.0 2023-09-06
Enamine
EN300-292658-5g
(2,6-dichloropyridin-3-yl)methanesulfonyl chloride
1695645-04-5
5g
$2443.0 2023-09-06
Enamine
EN300-292658-0.5g
(2,6-dichloropyridin-3-yl)methanesulfonyl chloride
1695645-04-5
0.5g
$809.0 2023-09-06
Enamine
EN300-292658-10.0g
(2,6-dichloropyridin-3-yl)methanesulfonyl chloride
1695645-04-5
10.0g
$4914.0 2023-03-01
Enamine
EN300-292658-0.1g
(2,6-dichloropyridin-3-yl)methanesulfonyl chloride
1695645-04-5
0.1g
$741.0 2023-09-06
Enamine
EN300-292658-1.0g
(2,6-dichloropyridin-3-yl)methanesulfonyl chloride
1695645-04-5
1g
$0.0 2023-06-07
Enamine
EN300-292658-5.0g
(2,6-dichloropyridin-3-yl)methanesulfonyl chloride
1695645-04-5
5.0g
$3313.0 2023-03-01

(2,6-dichloropyridin-3-yl)methanesulfonyl chloride 関連文献

(2,6-dichloropyridin-3-yl)methanesulfonyl chlorideに関する追加情報

Introduction to (2,6-Dichloropyridin-3-yl)methanesulfonyl Chloride (CAS No. 1695645-04-5)

(2,6-dichloropyridin-3-yl)methanesulfonyl chloride, with the CAS number 1695645-04-5, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, characterized by its dichloropyridine core and methanesulfonyl chloride functional group, has garnered considerable attention due to its versatile applications in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals.

The structural uniqueness of (2,6-dichloropyridin-3-yl)methanesulfonyl chloride lies in its ability to serve as a key building block for various heterocyclic compounds. The presence of both chlorine atoms at the 2 and 6 positions of the pyridine ring enhances its reactivity, making it an invaluable tool for medicinal chemists seeking to develop novel therapeutic agents. Specifically, the methanesulfonyl chloride moiety facilitates nucleophilic substitution reactions, allowing for the introduction of diverse functional groups into the molecular framework.

In recent years, there has been a surge in research focused on developing new methodologies for incorporating pyridine derivatives into drug candidates. One notable area of interest is the use of (2,6-dichloropyridin-3-yl)methanesulfonyl chloride in the synthesis of kinase inhibitors, which are crucial for treating a variety of cancers and inflammatory diseases. For instance, studies have demonstrated its utility in constructing potent JAK2 inhibitors, which have shown promise in preclinical trials for conditions such as rheumatoid arthritis and myelofibrosis.

The compound's reactivity also makes it a valuable asset in the synthesis of agrochemicals. Researchers have leveraged (2,6-dichloropyridin-3-yl)methanesulfonyl chloride to develop novel herbicides and fungicides that exhibit enhanced efficacy and environmental compatibility. These advancements underscore the importance of this intermediate in addressing global challenges related to food security and crop protection.

From a synthetic chemistry perspective, (2,6-dichloropyridin-3-yl)methanesulfonyl chloride offers a straightforward route to access complex pyridine-based scaffolds through sulfonylation reactions. This capability is particularly useful in drug discovery pipelines where rapid assembly of structurally diverse libraries is essential. The compound's stability under various reaction conditions further enhances its appeal as a synthetic intermediate.

Moreover, the growing interest in green chemistry has prompted investigations into more sustainable methods for producing (2,6-dichloropyridin-3-yl)methanesulfonyl chloride. Recent studies have explored catalytic processes that minimize waste and reduce energy consumption without compromising yield or purity. These innovations align with the broader industry goal of developing environmentally friendly synthetic routes for pharmaceutical intermediates.

The pharmacological potential of derivatives derived from (2,6-dichloropyridin-3-yl)methanesulfonyl chloride extends beyond kinase inhibitors. Researchers are exploring its use in developing antiviral and antibacterial agents. For example, modifications to the pyridine ring have led to compounds with potent activity against resistant strains of pathogens. Such findings highlight the compound's broad applicability in addressing emerging infectious diseases.

In conclusion, (2,6-dichloropyridin-3-yl)methanesulfonyl chloride (CAS No. 1695645-04-5) is a multifaceted compound with significant implications in pharmaceutical and agrochemical research. Its unique structural features and reactivity make it an indispensable tool for chemists and biologists working on next-generation therapeutics. As research continues to uncover new applications for this intermediate, its importance in advancing chemical synthesis and drug development is poised to grow even further.

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Amadis Chemical Company Limited
(CAS:1695645-04-5)(2,6-dichloropyridin-3-yl)methanesulfonyl chloride
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